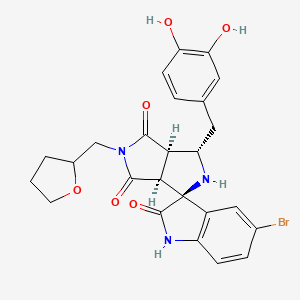
5,6-Dichloro-N,4-dimethyl-1,4-dihydroquinazolin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dichloro-N,4-dimethyl-1,4-dihydroquinazolin-2-amine is a chemical compound with the molecular formula C10H11Cl2N3. It belongs to the class of quinazoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichloro-N,4-dimethyl-1,4-dihydroquinazolin-2-amine typically involves the reaction of 5,6-dichloro-2-nitroaniline with N,N-dimethylformamide dimethyl acetal (DMF-DMA) under reflux conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the desired quinazoline derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
5,6-Dichloro-N,4-dimethyl-1,4-dihydroquinazolin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Halogen atoms (chlorine) can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Aminoquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5,6-Dichloro-N,4-dimethyl-1,4-dihydroquinazolin-2-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 5,6-Dichloro-N,4-dimethyl-1,4-dihydroquinazolin-2-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparación Con Compuestos Similares
Similar Compounds
5,6-Dichloro-4-methyl-1,4-dihydroquinazolin-2-amine: Similar structure but with a methyl group instead of a dimethyl group.
2,6-Dichloro-N,N-dimethylpyridin-4-amine: Similar in terms of chlorine and dimethyl groups but different core structure (pyridine vs. quinazoline).
Uniqueness
5,6-Dichloro-N,4-dimethyl-1,4-dihydroquinazolin-2-amine is unique due to its specific substitution pattern on the quinazoline core, which imparts distinct chemical and biological properties. Its dichloro and dimethyl groups contribute to its reactivity and potential biological activities .
Propiedades
Número CAS |
918134-90-4 |
|---|---|
Fórmula molecular |
C10H11Cl2N3 |
Peso molecular |
244.12 g/mol |
Nombre IUPAC |
5,6-dichloro-N,4-dimethyl-3,4-dihydro-1H-quinazolin-2-imine |
InChI |
InChI=1S/C10H11Cl2N3/c1-5-8-7(15-10(13-2)14-5)4-3-6(11)9(8)12/h3-5H,1-2H3,(H2,13,14,15) |
Clave InChI |
QZNXPVYAMUSJAD-UHFFFAOYSA-N |
SMILES canónico |
CC1C2=C(C=CC(=C2Cl)Cl)NC(=NC)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrrolo[2,3-b]pyridine, 6-bromo-1-(phenylsulfonyl)-2-[(2R)-2-pyrrolidinylmethyl]-](/img/structure/B12617530.png)
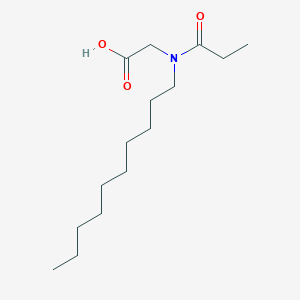
![N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]benzamide](/img/structure/B12617540.png)
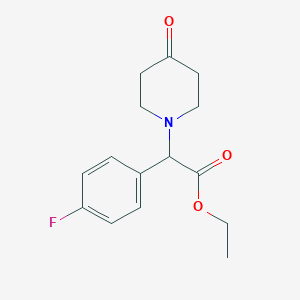
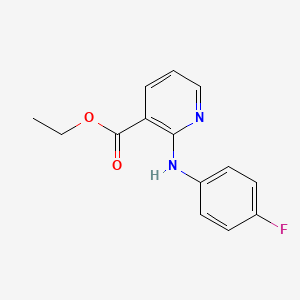
![(2S,3S)-2-[[3,5-bis[[[(1S,2S)-1-carboxy-2-methylbutyl]amino]methyl]phenyl]methylamino]-3-methylpentanoic acid](/img/structure/B12617554.png)
![4,4'-Dimethyl[1,1'-bi(cyclohexane)]-4,4'-diol](/img/structure/B12617572.png)
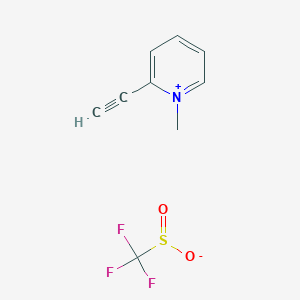
![(1R,6S,7R)-7-Nitrobicyclo[4.1.0]heptan-2-one](/img/structure/B12617586.png)
![1,1,1-Tris[(propan-2-yl)oxy]propane](/img/structure/B12617589.png)
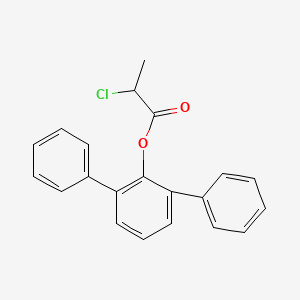
![(5Z)-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12617600.png)
